Cas no 220271-99-8 (Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI))

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) structure
220271-99-8 structure
Product Name:Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI)
CAS-Nr.:220271-99-8
MF:C28H42O9
MW:522.627689838409
CID:278980
Update Time:2024-03-01

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI)
    • Scutenisin
    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispi
    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diyles
    • Propanoic acid, 2-methyl-, (2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diyl ester (9CI)
    • (-)-Scutenisin
    • Inchi: 1S/C28H42O9/c1-16(2)22(31)35-20-21(36-23(32)17(3)4)28(13-29)18(8-7-9-27(28)15-34-27)24(5)10-11-26(37-25(20,24)6)12-19(30)33-14-26/h16-18,20-21,29H,7-15H2,1-6H3
    • InChI-Schlüssel: RNCJRXUVVODHMB-UHFFFAOYSA-N
    • Lächelt: CC(C(OC1C2(C(CCC3(CC(=O)OC3)O2)(C)C2CCCC3(OC3)C2(CO)C1OC(C(C)C)=O)C)=O)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 37
  • XLogP3: 2.74

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) Verwandte Literatur

Empfohlene Lieferanten
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz